4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one
Description
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one is a 1,3-dioxol-2-one derivative featuring benzyl and phenyl substituents at the 4- and 5-positions of the heterocyclic ring. This compound belongs to a class of cyclic carbonate esters, which are widely utilized as intermediates in pharmaceutical synthesis, prodrug formulations, and polymer chemistry. The 1,3-dioxol-2-one core provides a reactive scaffold for chemical modifications, with substituents influencing solubility, stability, and biological activity.
Properties
CAS No. |
114564-42-0 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-benzyl-5-phenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C16H12O3/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
KEOMSZHQAOYWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(OC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of benzyl and phenyl-substituted precursors under specific conditions. One common method involves the use of benzyl chloride and phenylacetic acid in the presence of a base, followed by cyclization to form the dioxolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an antitumor agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one with structurally related 1,3-dioxol-2-one derivatives, emphasizing substituent effects, applications, and synthesis pathways:
Key Findings:
Substituent Effects on Reactivity: Halogenated derivatives (e.g., DMDO-Cl) exhibit high electrophilicity, making them suitable for alkylation reactions in API synthesis .
Biological Applications :
- Medoxomil derivatives are critical for masking carboxylate groups in antihypertensive drugs, enabling oral bioavailability . The benzyl-phenyl variant may serve similar prodrug roles but requires further pharmacokinetic studies.
Synthetic Pathways :
- Halogenated analogs are synthesized via cyclocondensation or halogen exchange reactions . The target compound may require Friedel-Crafts alkylation or Suzuki coupling for aromatic substituent introduction, though direct evidence is lacking.
Stability and Storage: Aminomethyl derivatives (e.g., CAS 2230804-13-2) require hydrochloride stabilization due to hygroscopicity , whereas halogenated analogs (e.g., DMDO-Cl) are stored under inert conditions to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
